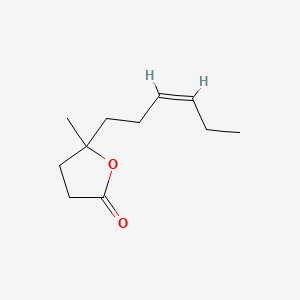

(Z)-5-Hex-3-enyldihydro-5-methylfuran-2(3H)-one

Description

(Z)-5-Hex-3-enyldihydro-5-methylfuran-2(3H)-one (CAS 70851-61-5) is a γ-lactone derivative with a molecular formula of C11H16O2 and a molecular weight of 186.24 g/mol. It is structurally characterized by a dihydrofuran-2(3H)-one core substituted with a (Z)-3-hexenyl group and a methyl group at position 5 . This compound is commonly referred to as the lactone of cis-jasmone or 4-methyl-cis-7-decene γ-lactone and is recognized under FEMA GRAS 3937 for its use in flavor and fragrance applications . Its stereochemistry and functional groups contribute to its olfactory properties, making it valuable in perfumery and food additive industries. Regulatory documentation from the U.S. EPA identifies it as a candidate for endocrine disruptor screening, highlighting its environmental and toxicological relevance .

Properties

CAS No. |

70851-61-5 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

5-hex-3-enyl-5-methyloxolan-2-one |

InChI |

InChI=1S/C11H18O2/c1-3-4-5-6-8-11(2)9-7-10(12)13-11/h4-5H,3,6-9H2,1-2H3 |

InChI Key |

NIKDJTTZUYNCMM-UHFFFAOYSA-N |

SMILES |

CCC=CCCC1(CCC(=O)O1)C |

Isomeric SMILES |

CC/C=C/CCC1(CCC(=O)O1)C |

Canonical SMILES |

CCC=CCCC1(CCC(=O)O1)C |

boiling_point |

150.00 °C. @ 6.00 mm Hg |

density |

0.960-0.967 |

Other CAS No. |

70851-61-5 |

physical_description |

Colourless liquid; fresh herbaceous note |

solubility |

Insoluble in water; soluble in oil soluble (in ethanol) |

Origin of Product |

United States |

Biological Activity

(Z)-5-Hex-3-enyldihydro-5-methylfuran-2(3H)-one, also known as 2(3H)-Furanone, 5-(3-hexenyl)dihydro-5-methyl-, is a compound of interest due to its potential biological activities and applications in various fields, including food flavoring and pharmaceuticals. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

- Chemical Formula : C11H18O2

- Molecular Weight : 182.26 g/mol

- CAS Number : 70851-61-5

- IUPAC Name : 5-[(3E)-hex-3-en-1-yl]-5-methyloxolan-2-one

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential effects on health and metabolism.

Metabolic Studies

In metabolic studies conducted on rats and mice, significant findings were observed regarding the metabolism of this compound:

- Excretion Patterns :

-

Toxicological Findings :

- A multiple-dose study in male CD-1 mice revealed that doses above 10 mg/kg led to detectable levels of unhydrolyzed compound in urine, suggesting dose-dependent metabolism .

- Long-term studies indicated that high dietary concentrations resulted in reduced body weight gain and renal lesions in male rats, although no significant renal tumors were observed .

Toxicity Profile

The toxicity profile of this compound is characterized by minimal hazards:

| Toxicity Parameter | Result |

|---|---|

| LD50 (oral, rat) | > 5 g/kg |

| Skin corrosion/irritation | Not classified |

| Eye damage/irritation | Not classified |

| Respiratory sensitization | Not classified |

| Carcinogenicity | Not classified |

This profile indicates that the compound poses minimal health risks under normal exposure conditions .

Case Studies

Several case studies have explored the implications of this compound in various applications:

- Flavoring Agent :

-

Pharmacological Potential :

- Research indicates potential anti-inflammatory properties, although specific mechanisms remain to be fully elucidated. Further studies are needed to confirm these effects and explore therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of γ-lactones with varying substituents. Key structural analogs include:

Physicochemical and Olfactory Properties

- Volatility : The methyl group in the target compound increases molecular weight slightly compared to γ-jasmolactone, likely reducing volatility and prolonging its scent retention in perfumes .

- Solubility : Hydrophobic substituents (e.g., cyclohexenylpropyl in 93840-87-0) enhance lipid solubility, making such analogs suitable for oil-based formulations. In contrast, hydroxylated derivatives (e.g., Compound 9) exhibit higher water solubility .

- Sensory Profile: The target compound’s methyl and (Z)-hexenyl groups contribute to a green, fruity aroma, whereas γ-jasmolactone is noted for its jasmine-like floral notes. Cyclohexenylpropyl analogs may impart woody or spicy undertones .

Preparation Methods

Lactone Ring Formation

The lactone ring can be synthesized via intramolecular esterification or cyclization of hydroxy acid precursors. A common approach involves:

- Starting from a γ-hydroxy acid or its derivative.

- Acid- or base-catalyzed cyclization to form the five-membered lactone ring.

This step is critical for establishing the oxolan-2-one core of the molecule.

Introduction of the 5-Methyl Group

The 5-methyl substituent on the lactone ring is generally introduced by:

- Using a methyl-substituted precursor such as a methylated hydroxy acid.

- Alkylation reactions on the lactone or its precursors under controlled conditions to avoid side reactions.

Attachment of the (Z)-5-Hex-3-enyl Side Chain

The (Z)-hex-3-enyl side chain is introduced through:

- Cross-coupling reactions (e.g., Wittig or Horner-Wadsworth-Emmons olefination) using appropriate aldehyde or phosphonate reagents bearing the hex-3-enyl fragment.

- Careful selection of reaction conditions to favor the (Z)-isomer, often involving low temperatures and specific catalysts or reagents that promote cis-olefin formation.

Stereochemical Control

Ensuring the (Z)-configuration is crucial for the compound's bioactivity and olfactory properties. Methods to achieve this include:

- Using stereoselective olefination reactions.

- Employing chiral auxiliaries or catalysts during the synthesis to control the geometry of the double bond.

- Purification techniques such as chromatography to separate (Z) from (E) isomers if formed as a mixture.

Research Findings and Data Summary

Although precise experimental protocols vary, literature reports and chemical databases (e.g., PubChem CID 85703) provide molecular data supporting the structure and properties of the compound, which are consistent with the synthetic approaches outlined above.

Notes on Industrial and Laboratory Preparation

- The compound is often prepared in the flavor and fragrance industry as a synthetic substitute for natural jasmonolactones.

- The synthetic routes are optimized for yield and stereoselectivity to meet commercial quality standards.

- Safety and environmental considerations are taken into account, particularly regarding the use of solvents and reagents in olefination steps.

Q & A

Q. What are the established synthetic routes for preparing (Z)-5-Hex-3-enyldihydro-5-methylfuran-2(3H)-one in academic settings?

Methodological Answer: The compound is typically synthesized via lactonization or cyclization strategies. A common approach involves the reaction of 3-acetyl-5-methyldihydro-2(3H)-furanone with an aldehyde (e.g., heptanal) under acidic or catalytic conditions to form the dihydrofuranone ring. For stereochemical control, Ziegler-Natta catalysts or chiral auxiliaries may be employed to favor the (Z)-configuration at the hex-3-enyl substituent. Purification often involves column chromatography, and yields are optimized by controlling reaction temperature and solvent polarity .

Q. How is the stereochemistry (Z-configuration) of the hex-3-enyl group confirmed experimentally?

Methodological Answer: The Z-configuration is confirmed using X-ray crystallography (e.g., CCDC reference codes for analogous structures) and Nuclear Overhauser Effect (NOE) NMR spectroscopy . For example, NOE correlations between protons on the hex-3-enyl chain and the methyl group at position 5 of the furanone ring provide spatial evidence for the (Z)-configuration. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular identity .

Advanced Research Questions

Q. What strategies mitigate enantiomeric impurities during the synthesis of this compound?

Methodological Answer: Enantiomeric purity is enhanced through asymmetric catalysis (e.g., chiral Lewis acids) or kinetic resolution using enzymes like lipases. For example, hypervalent iodine reagents have been used to introduce azide groups with high stereoselectivity in similar dihydrofuranone systems, as demonstrated in azidolactone syntheses. Chiral HPLC or capillary electrophoresis can isolate enantiomers, while circular dichroism (CD) spectroscopy quantifies optical purity .

Q. How can computational methods resolve contradictions in spectroscopic data for this compound?

Methodological Answer: Discrepancies in NMR or IR data (e.g., unexpected shifts or splitting) may arise from conformational flexibility or solvent effects . Density Functional Theory (DFT) calculations predict optimized geometries and simulate NMR/IR spectra for comparison with experimental data. For instance, DFT-based NMR chemical shift predictions for analogous furanones align with observed data when solvent polarity and temperature are modeled. Molecular dynamics simulations further explain dynamic behavior in solution .

Q. What functionalization strategies enable derivatization of the dihydrofuranone core for structure-activity studies?

Methodological Answer: The α,β-unsaturated lactone moiety allows Michael addition or Diels-Alder reactions for introducing substituents. For example, Grignard reagents add to the carbonyl group, while palladium-catalyzed cross-coupling modifies the hex-3-enyl chain. In one study, allyl bromide was used to introduce unsaturated side chains, followed by column chromatography for purification. Functionalized derivatives are characterized via HRMS and 2D NMR to confirm regioselectivity .

Data Contradiction Analysis

Scenario: Conflicting reports on the compound’s thermal stability under reflux conditions.

Resolution:

- Controlled Replication: Repeat experiments with inert atmosphere (N₂/Ar) to exclude oxidative degradation.

- Advanced Analytics: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to map decomposition pathways.

- Kinetic Studies: Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.